2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-
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Overview
Description
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridinone core substituted with chlorophenyl and phenyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the necessary boron reagents, followed by the coupling reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process. Additionally, solvent recovery and reuse are important considerations in industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .
Scientific Research Applications
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-4-phenyl-2(1H)-pyrimidinone: This compound shares structural similarities with 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- but differs in the core structure, having a pyrimidinone instead of a pyridinone.
4-(4-Chlorophenyl)-2-phenylphthalazin-1(2H)-one: Another structurally related compound, which has a phthalazinone core.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
89478-83-1 |
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Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-6-phenylpyridine-2-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C23H15ClN2O2/c24-19-11-9-16(10-12-19)18-14-20(17-6-2-1-3-7-17)25-21(15-18)23(28)26-13-5-4-8-22(26)27/h1-15H |
InChI Key |
KEOGIQXWRQRTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=O |
Origin of Product |
United States |
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